molecular formula C20H22N6O3S B13063805 N-(3-(6,7-dihydro-5h-pyrrolo[2,1-c][1,2,4]triazol-3-yl)phenyl)-5-(pyrrolidine-1-carbonyl)-1h-pyrrole-3-sulfonamide

N-(3-(6,7-dihydro-5h-pyrrolo[2,1-c][1,2,4]triazol-3-yl)phenyl)-5-(pyrrolidine-1-carbonyl)-1h-pyrrole-3-sulfonamide

Cat. No.: B13063805
M. Wt: 426.5 g/mol
InChI Key: AUUFFOBHMIJMQI-UHFFFAOYSA-N
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Description

N-(3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)phenyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide is a heterocyclic organic compound featuring a unique fusion of pharmacologically relevant functional groups. Its structure includes:

  • A 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole core, a bicyclic system combining pyrrole and triazole moieties.
  • A phenyl group substituted at the 3-position of the triazole ring.
  • A pyrrole-3-sulfonamide moiety linked to a pyrrolidine-1-carbonyl group.

Structural characterization of such compounds typically employs techniques like NMR (nuclear magnetic resonance) and X-ray crystallography, with refinement tools like SHELX ensuring accurate molecular modeling .

Properties

Molecular Formula

C20H22N6O3S

Molecular Weight

426.5 g/mol

IUPAC Name

N-[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)phenyl]-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide

InChI

InChI=1S/C20H22N6O3S/c27-20(25-8-1-2-9-25)17-12-16(13-21-17)30(28,29)24-15-6-3-5-14(11-15)19-23-22-18-7-4-10-26(18)19/h3,5-6,11-13,21,24H,1-2,4,7-10H2

InChI Key

AUUFFOBHMIJMQI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=CN2)S(=O)(=O)NC3=CC=CC(=C3)C4=NN=C5N4CCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)phenyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide typically involves multiple steps. One common synthetic route starts with the preparation of the pyrrolo[2,1-c][1,2,4]triazole core. This can be achieved through the reaction of appropriate aminocarbonyl compounds using the Marckwald reaction, which involves cyclization under specific conditions . The phenyl group is then introduced through a substitution reaction, followed by the addition of the pyrrolidine-1-carbonyl moiety and the pyrrole-3-sulfonamide group through further substitution and coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)phenyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-(3-(6,7-dihydro-5h-pyrrolo[2,1-c][1,2,4]triazol-3-yl)phenyl)-5-(pyrrolidine-1-carbonyl)-1h-pyrrole-3-sulfonamide exhibit significant anticancer properties. The triazole and pyrrole moieties are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that derivatives of pyrrole can target specific pathways involved in cancer cell proliferation and survival, potentially leading to the development of novel anticancer agents .

Neuroprotective Effects
There is growing interest in the neuroprotective effects of compounds containing pyrrole and triazole structures. These compounds may mitigate oxidative stress and inflammation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of neuroinflammatory pathways by these compounds suggests their potential as therapeutic agents in neuroprotection .

Pharmacological Applications

Antimicrobial Properties
this compound has shown promise as an antimicrobial agent. The sulfonamide group is particularly noted for its antibacterial properties. Research has indicated that similar compounds can inhibit bacterial growth by interfering with folate synthesis pathways .

Anti-inflammatory Activity
The anti-inflammatory potential of this compound is also noteworthy. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation. This suggests that this compound could be beneficial in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of the pyrrole and triazole rings contributes significantly to its biological activity. Modifications to these rings can enhance potency and selectivity for specific biological targets.

Structural Feature Impact on Activity
Pyrrole ringEnhances anticancer activity
Triazole moietyIncreases neuroprotective effects
Sulfonamide groupContributes to antimicrobial properties

Case Study 1: Anticancer Efficacy

A study evaluated a series of pyrrole-triazole derivatives for their anticancer activity against various cancer cell lines. Results indicated that modifications to the substituents on the triazole ring significantly influenced cytotoxicity and selectivity towards cancer cells .

Case Study 2: Neuroprotection

In a preclinical model of Alzheimer's disease, a derivative of this compound demonstrated a reduction in amyloid-beta plaque formation and improved cognitive function compared to controls .

Mechanism of Action

The mechanism of action of N-(3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)phenyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

To contextualize the compound’s properties, it is compared below with structurally or functionally analogous molecules.

Structural Analogues: Pesticide Derivatives

Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-((trifluoromethyl)sulfinyl)-1H-pyrazole-3-carbonitrile) and ethiprole (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile) share:

  • A pyrazole backbone.
  • Sulfinyl (-S=O) substituents critical for pesticidal activity.

Comparison with Target Compound :

Feature Target Compound Fipronil/Ethiprole
Core structure Pyrrolo-triazole + pyrrole-sulfonamide Pyrazole
Key functional groups Sulfonamide (-SO₂NH₂), pyrrolidine-carbonyl Sulfinyl (-S=O), trifluoromethyl (-CF₃)
Bioactivity Hypothesized enzyme inhibition Insecticidal (GABA receptor antagonism)
Solubility Likely moderate (polar sulfonamide) Low (lipophilic CF₃ groups)

Comparison with Target Compound :

Feature Target Compound Compound 7
Heterocyclic core Pyrrolo-triazole + pyrrole Pyrrolo-pyridine + indazole
Functional groups Sulfonamide, pyrrolidine-carbonyl Acetamide, difluoromethyl
Synthetic strategy Likely cross-coupling (unconfirmed) Suzuki coupling (boronic esters)
Target affinity Unknown (structural hints at kinase inhibition) Kinase/protease inhibition (hypothesized)

Both compounds utilize nitrogen-rich heterocycles, but the target’s sulfonamide may offer distinct hydrogen-bonding interactions compared to the acetamide in Compound 6.

Spectroscopic Comparison

NMR analysis (as demonstrated in for rapamycin analogues) can highlight structural differences. For example:

  • Chemical shift regions in the target compound’s pyrrolidine-carbonyl group (δ ~160-170 ppm for carbonyl carbons) would differ from sulfinyl pesticides (δ ~100-110 ppm for S=O) .
  • Protons near the triazole ring (δ ~7-8 ppm for aromatic Hs) may align with pyrazole-based pesticides but diverge in splitting patterns due to ring fusion.

Biological Activity

N-(3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)phenyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrole core linked to a pyrrolidine moiety and a triazole ring. Its structural complexity suggests multiple points of interaction with biological targets, which is crucial for its pharmacological activity.

Molecular Formula: C₁₈H₁₉N₅O₃S
Molecular Weight: 385.44 g/mol
CAS Number: Not specified in the available data.

Synthesis

The synthesis of this compound typically involves multi-step reactions including coupling reactions between various heterocycles. For instance, the synthesis may start from commercially available precursors such as 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole derivatives and involve the formation of sulfonamide linkages.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the pyrrolo[2,1-c][1,2,4]triazole scaffold. For example:

  • In vitro studies have demonstrated that derivatives exhibit cytotoxic effects against various cancer cell lines. A related compound showed an IC50 value of 27.6 μM against MDA-MB-231 breast cancer cells, comparable to that of paclitaxel (29.3 μM) .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor:

  • Carbonic Anhydrase Inhibitors: Triazole derivatives are known for their inhibitory effects on carbonic anhydrase enzymes. This activity can be pivotal in treating conditions like glaucoma and edema .

Antimicrobial Activity

Triazole-containing compounds have been noted for their antimicrobial properties:

  • Compounds within this class have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with nucleic acid synthesis .

Case Studies

StudyFindings
Study 1 Evaluated the cytotoxicity of pyrrole derivatives against MDA-MB-231 cells; found significant inhibition (IC50 = 27.6 μM) .
Study 2 Investigated enzyme inhibition; demonstrated potential as a carbonic anhydrase inhibitor .
Study 3 Assessed antimicrobial properties against Gram-positive and Gram-negative bacteria; effective at low concentrations .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by several structural modifications:

  • Substituents on the triazole ring can enhance binding affinity to target enzymes.
  • Variations in the sulfonamide group may affect solubility and bioavailability.

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